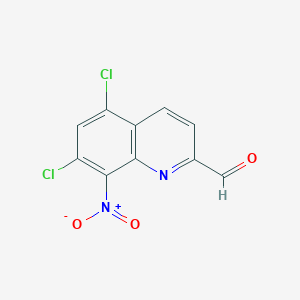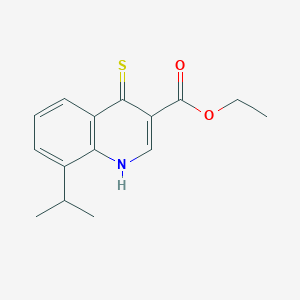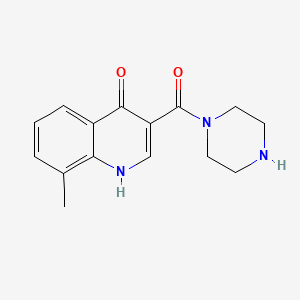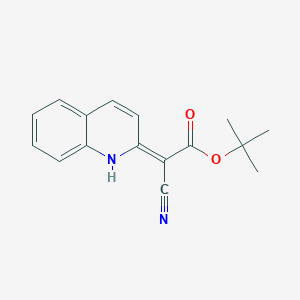
Methyl 6-amino-4-bromopicolinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 6-amino-4-bromopicolinato de metilo es un compuesto químico con la fórmula molecular C7H7BrN2O2·HCl. Es un derivado del ácido picolínico y se caracteriza por la presencia de un grupo amino en la posición 6 y un átomo de bromo en la posición 4 del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 6-amino-4-bromopicolinato de metilo típicamente implica los siguientes pasos:
Bromación: El material de partida, picolinato de metilo, se somete a bromación en la posición 4 utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un solvente como diclorometano.
Aminación: El intermedio bromado se somete luego a aminación en la posición 6. Esto se puede lograr utilizando amoníaco o una fuente de amina en condiciones adecuadas, como temperatura y presión elevadas.
Formación de clorhidrato: El paso final involucra la formación de la sal de clorhidrato haciendo reaccionar el producto de amina con ácido clorhídrico.
Métodos de producción industrial
La producción industrial del clorhidrato de 6-amino-4-bromopicolinato de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 6-amino-4-bromopicolinato de metilo sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 4 se puede sustituir por otros nucleófilos como tioles, aminas o alcóxidos.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar aminas u otros productos reducidos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como tiolato de sodio o terc-butóxido de potasio en solventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales formados
Sustitución: Formación de picolinatos sustituidos.
Oxidación: Formación de derivados del ácido picolínico.
Reducción: Formación de derivados de aminas reducidas.
Aplicaciones Científicas De Investigación
El clorhidrato de 6-amino-4-bromopicolinato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 6-amino-4-bromopicolinato de metilo implica su interacción con dianas moleculares específicas. Los sustituyentes amino y bromo en el anillo de piridina le permiten unirse a enzimas o receptores, potencialmente inhibiendo su actividad. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
6-amino-4-cloropicolinato de metilo: Estructura similar pero con un átomo de cloro en lugar de bromo.
6-amino-4-fluoropicolinato de metilo: Contiene un átomo de flúor en la posición 4.
6-amino-4-yodopicolinato de metilo: Contiene un átomo de yodo en la posición 4.
Singularidad
El clorhidrato de 6-amino-4-bromopicolinato de metilo es único debido a la presencia del átomo de bromo, que imparte reactividad y propiedades distintas en comparación con sus análogos halogenados. El tamaño y la electronegatividad del átomo de bromo influyen en el comportamiento químico del compuesto y las interacciones con las dianas biológicas.
Propiedades
Fórmula molecular |
C7H8BrClN2O2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
methyl 6-amino-4-bromopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)5-2-4(8)3-6(9)10-5;/h2-3H,1H3,(H2,9,10);1H |
Clave InChI |
JPGKOTBHEOMMIV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)



![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)



